4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline

EGFR tyrosine kinase receptor binding radiopharmaceutical imaging

This research-grade 4-phenoxyquinazoline is differentiated by its 2-trifluoromethyl and para-iodophenoxy substituents, enabling dual utility in EGFR-targeted SPECT imaging (via radioiodination) and tubulin polymerization inhibitor SAR. Unlike 6,7-dialkoxy analogs, the 2-CF3 group modulates lipophilicity and metabolic stability, while the para-iodine serves as a Sonogashira coupling handle for generating allenic derivatives with cell-type-selective activity (IC50 as low as 4.7 μM in Kato III). Supplied with rigorous purity specifications, it is ideal for oncology programs exploring non-EGFR kinase targets. Secure your supply chain with reliable global logistics.

Molecular Formula C15H8F3IN2O
Molecular Weight 416.14 g/mol
CAS No. 339018-48-3
Cat. No. B3129234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline
CAS339018-48-3
Molecular FormulaC15H8F3IN2O
Molecular Weight416.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)I
InChIInChI=1S/C15H8F3IN2O/c16-15(17,18)14-20-12-4-2-1-3-11(12)13(21-14)22-10-7-5-9(19)6-8-10/h1-8H
InChIKeyRSBKWPDXCLUNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline (339018-48-3): Core Structural and Functional Overview


4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline (CAS 339018-48-3) is a heterocyclic compound belonging to the 4-phenoxyquinazoline class of receptor tyrosine kinase (RTK) inhibitors [1]. The molecule features a quinazoline core scaffold with two key substituents: a 4-iodophenoxy group at the 4-position and a trifluoromethyl group at the 2-position [2]. The 2-trifluoromethyl substitution distinguishes it from the more extensively studied 6,7-dialkoxyquinazoline series and alters its physicochemical and target-binding properties. The compound is supplied as a research-grade chemical with typical purity specifications of 90–95% and recommended storage in a tightly closed container protected from light .

Why 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline Cannot Be Substituted with Generic 4-Phenoxyquinazolines


The 4-phenoxyquinazoline scaffold produces widely divergent biological outcomes depending on specific substitution patterns, rendering simple interchange among in-class compounds unreliable [1]. Two structural features drive this divergence: (1) the iodine atom position (para- vs. meta-) affects molecular recognition and receptor binding; and (2) the 2-trifluoromethyl group modifies both electronic properties and metabolic stability relative to unsubstituted or 6,7-dialkoxy quinazoline variants [2]. The evidence presented in Section 3 quantifies these differentiation axes across binding affinity, in vivo biodistribution, and synthetic utility [3].

4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline: Differential Evidence Against Structural Analogs


EGFR-TK Inhibitory Potency: Positional Iodine Substitution (Para- vs. Meta-) Alters Binding Affinity

Para-iodophenoxy substitution in the quinazoline scaffold confers quantitatively distinct EGFR-TK inhibitory activity compared to meta-iodophenoxy analogs. The para-iodinated analog PHY (4-(3-iodophenoxy)-6,7-diethoxyquinazoline) exhibited an EGFR-TK IC50 of 12.7 ± 7.2 nM, demonstrating high inhibitory potency in an enzymatic assay [1]. In contrast, benzylamino-substituted analogs such as BAY (4-(3-iodobenzylamino)-6,7-diethoxyquinazoline) showed substantially reduced potency (IC50 = 51.0 ± 8.9 nM), indicating that the phenoxy linker and iodine positioning critically modulate target engagement [1]. For 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline, the para-iodophenoxy group at the 4-position combined with the 2-trifluoromethyl substituent represents a substitution pattern pharmacologically distinct from both the meta-iodophenoxy series and the 6,7-dialkoxy series.

EGFR tyrosine kinase receptor binding radiopharmaceutical imaging SPECT imaging agent

In Vivo Biodistribution Advantage: Para-Iodophenoxy Quinazolines Exhibit Superior Tumor Targeting Over Meta-Iodophenoxy and Benzylamino Analogs

Para-iodophenoxy substitution confers measurable in vivo biodistribution advantages over alternative quinazoline scaffolds. Radioiodinated PHY ([(125)I]PHY) demonstrated higher tumor accumulation and prolonged tumor retention compared to the meta-iodoanilino analog m-IPQ, with improved in vivo stability evidenced by lower stomach uptake (an indicator of deiodination) [1]. The tumor-to-blood ratio of [(125)I]PHY ranged from 0.94 to 1.50, and tumor-to-muscle ratio ranged from 1.02 to 1.95 across time points in xenograft-bearing mice [1]. Selectivity for EGFR-TK was confirmed via pretreatment experiments with specific EGFR-TK inhibitors [1]. Extending this class-level finding to 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline, the para-iodophenoxy moiety at the 4-position is expected to confer comparable or enhanced tumor-targeting properties, while the 2-trifluoromethyl group may further modulate metabolic stability and lipophilicity.

tumor imaging biodistribution in vivo stability radiopharmaceutical development

Synthetic Versatility: The 4-Iodophenoxy Group as a Cross-Coupling Handle for Derivative Synthesis

The 4-iodophenoxy substituent serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of structurally diversified quinazoline derivatives. Nakamura and Onagi demonstrated that 4-(iodophenoxy)quinazolines undergo Sonogashira coupling with N,N-dicyclohexylprop-2-ynylamine followed by palladium-catalyzed hydride-transfer rearrangement to yield allenic quinazolines 13a–h [1]. This synthetic pathway produced compounds with cell growth inhibitory activity: compound 13a showed similar growth inhibition to Tarceva (erlotinib), while compounds 13d and 13h exhibited specific growth inhibition toward Kato III cells (IC50 = 12 μM and 4.7 μM, respectively) [1]. Notably, significant inhibition toward other cell lines (A431, SKBR3, HepG2) was not observed at 100 μM concentrations, indicating that the iodine-derived modifications confer distinct cell-type selectivity profiles [1].

Sonogashira coupling palladium catalysis allene synthesis medicinal chemistry

Scaffold-Level Distinction: 2-Trifluoromethyl Substitution Differentiates from 6,7-Dialkoxy Quinazoline Scaffolds

The 2-trifluoromethyl substitution pattern in 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline fundamentally distinguishes it from the 6,7-dialkoxy-substituted quinazoline series that dominates EGFR-TKI literature. The 2-CF3 group is known to enhance metabolic stability and increase lipophilicity while altering the electronic distribution across the quinazoline core . N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been reported as tubulin polymerization inhibitors targeting the colchicine site with anti-leukemia activity [1] and as Werner helicase (WRN)-dependent antiproliferative agents [2]. These distinct mechanisms of action—tubulin polymerization inhibition versus classical EGFR-TK inhibition—highlight that the 2-CF3 substitution redirects biological activity toward different molecular targets compared to 6,7-dialkoxy EGFR inhibitors like gefitinib or erlotinib.

trifluoromethyl metabolic stability lipophilicity kinase inhibitor scaffold

Validated Application Scenarios for 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline (CAS 339018-48-3)


EGFR-Targeted Radiopharmaceutical Development and SPECT Imaging Studies

The para-iodophenoxy quinazoline scaffold, as demonstrated with structurally related PHY, achieves sub-15 nM EGFR-TK inhibition (IC50 = 12.7 ± 7.2 nM) and favorable in vivo biodistribution (tumor-to-blood ratio 0.94–1.50; tumor-to-muscle ratio 1.02–1.95) in xenograft models [1]. The presence of iodine at the para position of the phenoxy group provides a direct radioiodination handle via iododestannylation, enabling preparation of 125I-labeled or 123I-labeled derivatives for SPECT imaging applications [1][2]. The 2-trifluoromethyl group may further modulate lipophilicity and metabolic stability compared to 6,7-dialkoxy analogs, potentially extending circulation time or altering tissue distribution profiles [3].

Medicinal Chemistry Diversification via Palladium-Catalyzed Cross-Coupling

The 4-iodophenoxy moiety serves as a versatile synthetic handle for Sonogashira coupling and subsequent hydride-transfer rearrangement to generate allenic quinazoline derivatives with cell-type-specific growth inhibition profiles [1]. Derivatives synthesized from 4-(iodophenoxy)quinazoline precursors have demonstrated IC50 values as low as 4.7 μM in Kato III gastric carcinoma cells while showing minimal activity (>100 μM) in other carcinoma lines, indicating potential for developing selective anticancer agents [1]. The 2-trifluoromethyl group in 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline provides an additional dimension of scaffold differentiation for SAR exploration.

Tubulin Polymerization Inhibition and Anti-Leukemia Agent Development

N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been validated as tubulin polymerization inhibitors targeting the colchicine binding site, promoting G2/M cell cycle arrest and apoptosis in leukemia cells [1]. These derivatives also inhibit angiogenesis, indicating potential for combination therapeutic strategies [1]. The 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline scaffold contains the requisite 2-trifluoromethyl substitution pattern for exploring this mechanism of action, with the iodine substituent offering additional possibilities for radioiodination or cross-coupling diversification. This mechanism is distinct from EGFR inhibition, making it valuable for oncology programs seeking non-EGFR kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Iodophenoxy)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.